molecular formula C18H13BrF3NO3 B8174406 2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione

2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione

Cat. No.: B8174406
M. Wt: 428.2 g/mol
InChI Key: ISCLGFRAGPHPEE-UHFFFAOYSA-N
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Description

2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of bromine, trifluoromethyl, and isoindoline-1,3-dione moieties

Properties

IUPAC Name

2-[3-[2-bromo-4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF3NO3/c19-14-10-11(18(20,21)22)6-7-15(14)26-9-3-8-23-16(24)12-4-1-2-5-13(12)17(23)25/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCLGFRAGPHPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C=C(C=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-(trifluoromethyl)phenol with 3-bromopropylamine to form an intermediate. This intermediate is then reacted with isoindoline-1,3-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Like sodium borohydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Materials Science: Used in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects[][3].

Mechanism of Action

The mechanism of action of 2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied[3][3].

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)phenol: A precursor in the synthesis of the compound.

    Isoindoline-1,3-dione Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-(3-(2-Bromo-4-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione is unique due to the combination of bromine, trifluoromethyl, and isoindoline-1,3-dione moieties, which confer specific chemical and biological properties not found in other similar compounds .

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